![molecular formula C15H12N2O2 B1420004 3-(3-甲氧基苯甲酰基)-1H-吡咯并[2,3-b]吡啶 CAS No. 858116-73-1](/img/structure/B1420004.png)
3-(3-甲氧基苯甲酰基)-1H-吡咯并[2,3-b]吡啶
描述
3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a 3-methoxybenzoyl group
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties.
作用机制
Target of Action
Similar compounds have been found to exhibit notable biological activity, suggesting that they interact with key cellular targets .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various cellular pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have significant effects on cellular processes .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
生化分析
Biochemical Properties
3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including phospholipase C (PLC) isoforms. The interaction with PLC isoforms suggests that 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine may influence the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), which are crucial secondary messengers in cellular signaling pathways .
Cellular Effects
The effects of 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. This compound has been observed to induce G2/M growth inhibition and cell cycle arrest in G2-phase in certain cancer cell lines, such as MDA-MB-231 cells . Additionally, 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine can cause membrane blebbing and the formation of multinucleated cells, indicating its impact on cell morphology and division . These effects suggest that the compound may interfere with cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with PLC isoforms leads to the modulation of PLC activity, which in turn affects the cellular dynamics of tubulin-β, a key component of the cytoskeleton . This interaction results in cell cycle arrest and changes in cell morphology. Additionally, 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine may influence gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine can maintain its inhibitory effects on cell proliferation and induce sustained changes in cellular morphology and function.
Dosage Effects in Animal Models
The effects of 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth and induce cell cycle arrest without significant toxicity . At higher doses, 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, particularly those related to its interaction with PLC isoforms. The compound’s influence on PLC activity affects the hydrolysis of PIP2 and the subsequent production of DAG and IP3, which are critical for various cellular processes . Additionally, 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine may impact metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid metabolism.
Transport and Distribution
The transport and distribution of 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The localization and accumulation of 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine are influenced by its interactions with cellular transporters and binding proteins.
Subcellular Localization
The subcellular localization of 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The targeting of 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine to specific subcellular compartments may be directed by post-translational modifications and targeting signals that facilitate its transport and localization within cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity, as well as cost-effective production.
化学反应分析
Types of Reactions
3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
相似化合物的比较
Similar Compounds
3-(3-methoxybenzoyl)pyridine: This compound shares the 3-methoxybenzoyl group but lacks the pyrrolo[2,3-b]pyridine core.
Tetrazolopyrrolidine-1,2,3-triazole analogues: These compounds have a similar pyrrolidine core and exhibit notable biological activity.
Thieno[2,3-b]pyridines: These compounds have a similar pyridine core and are used in various chemical applications.
Uniqueness
3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
属性
IUPAC Name |
(3-methoxyphenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-5-2-4-10(8-11)14(18)13-9-17-15-12(13)6-3-7-16-15/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUZGWFLQAUXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655623 | |
| Record name | (3-Methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858116-73-1 | |
| Record name | (3-Methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


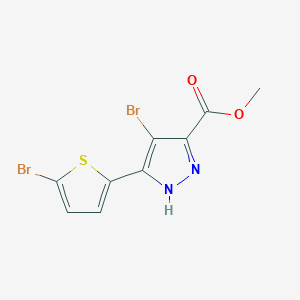

![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)
![[2-(4-Methylphenyl)indolizin-3-yl]methanamine](/img/structure/B1419926.png)
acetate](/img/structure/B1419927.png)
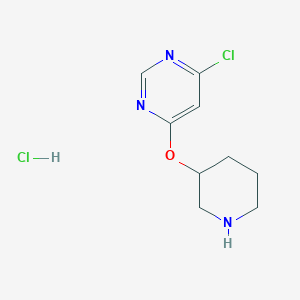
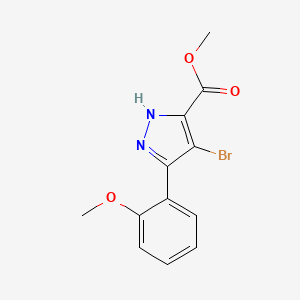
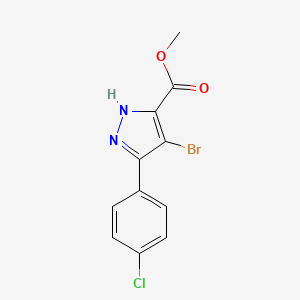
![7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1419936.png)
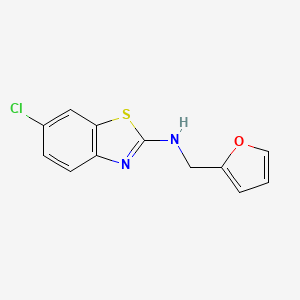
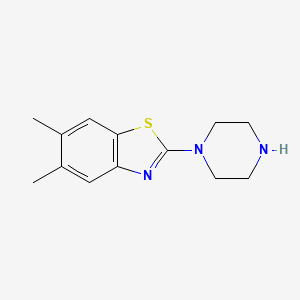
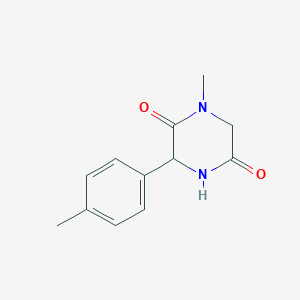
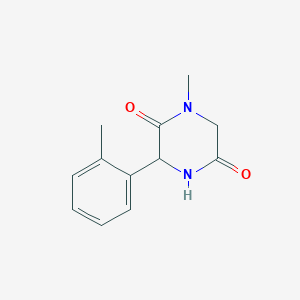
![1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine](/img/structure/B1419943.png)
